2-Nitrophenylmaltoside
Overview
Description
2-Nitrophenylmaltoside is a chemical compound with the molecular formula C18H25NO13. It is a derivative of maltose, where one of the glucose units is substituted with a nitrophenyl group. This compound is often used in biochemical assays and research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrophenylmaltoside typically involves the reaction of maltose with 2-nitrophenyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of maltose attacks the nitrophenyl chloride, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperature, and pH conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 2-Nitrophenylmaltoside undergoes various chemical reactions, including:
Hydrolysis: In the presence of acids or enzymes, this compound can be hydrolyzed to produce maltose and 2-nitrophenol.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions.
Reduction: Hydrogen gas with a catalyst like palladium on carbon.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed:
Hydrolysis: Maltose and 2-nitrophenol.
Reduction: 2-Aminophenylmaltoside.
Substitution: Depending on the nucleophile used, different substituted products can be formed.
Scientific Research Applications
2-Nitrophenylmaltoside is widely used in scientific research due to its ability to act as a substrate in enzymatic assays. Some of its applications include:
Biochemistry: Used as a substrate to study the activity of enzymes such as amylases and glucosidases.
Medicine: Employed in diagnostic assays to measure enzyme activity in biological samples.
Chemistry: Utilized in synthetic chemistry to study reaction mechanisms and pathways.
Industry: Applied in the production of biochemical reagents and diagnostic kits.
Mechanism of Action
The mechanism of action of 2-Nitrophenylmaltoside involves its interaction with specific enzymes. For instance, in the presence of amylase, this compound is hydrolyzed to produce maltose and 2-nitrophenol. The release of 2-nitrophenol can be measured spectrophotometrically, providing a quantitative measure of enzyme activity. The molecular targets include the active sites of enzymes that catalyze the hydrolysis of glycosidic bonds.
Comparison with Similar Compounds
4-Nitrophenylmaltoside: Similar structure but with the nitro group at the para position.
2-Chloro-4-nitrophenylmaltoside: Contains a chloro group in addition to the nitro group.
2-Aminophenylmaltoside: The nitro group is reduced to an amino group.
Uniqueness: 2-Nitrophenylmaltoside is unique due to its specific nitro substitution, which makes it a valuable substrate in enzymatic assays. Its ability to release a measurable product (2-nitrophenol) upon hydrolysis makes it particularly useful in biochemical research and diagnostics.
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-4-2-1-3-7(8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12+,13-,14-,15-,16-,17+,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCLRDYAFVRUDE-LTHBGAKLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185136 | |
Record name | 2-Nitrophenylmaltoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70185136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31208-93-2 | |
Record name | 2-Nitrophenylmaltoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031208932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitrophenylmaltoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70185136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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